molecular formula C7H6ClFS B2777348 3-Chloro-4-fluorophenyl methyl sulfide CAS No. 847148-16-7

3-Chloro-4-fluorophenyl methyl sulfide

Cat. No.: B2777348
CAS No.: 847148-16-7
M. Wt: 176.63
InChI Key: UDVYYVQAVNLEJY-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorophenyl methyl sulfide is an organic compound with the molecular formula C(_7)H(_6)ClFS It is characterized by the presence of a chloro and a fluoro substituent on a phenyl ring, along with a methyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorophenyl methyl sulfide typically involves the reaction of 3-chloro-4-fluorophenyl thiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the thiol to the sulfide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluorophenyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed:

    Oxidation: 3-Chloro-4-fluorophenyl methyl sulfoxide, 3-Chloro-4-fluorophenyl methyl sulfone.

    Reduction: 3-Chloro-4-fluorophenyl thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-fluorophenyl methyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the design of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators.

    Medicine: Research has explored its potential as a precursor in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorophenyl methyl sulfide depends on its specific application. In biological systems, it may interact with enzymes or receptors through its chloro and fluoro substituents, which can form hydrogen bonds or participate in hydrophobic interactions. The methyl sulfide group can also contribute to the compound’s overall reactivity and binding affinity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or modulate the activity of enzymes by binding to their active sites or allosteric sites.

    Receptors: It can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    3-Chloro-4-fluorophenyl thiol: Similar structure but with a thiol group instead of a methyl sulfide group.

    3-Chloro-4-fluorophenyl methyl sulfoxide: Oxidized form of the compound.

    3-Chloro-4-fluorophenyl methyl sulfone: Further oxidized form of the compound.

Uniqueness: 3-Chloro-4-fluorophenyl methyl sulfide is unique due to the combination of its chloro and fluoro substituents along with the methyl sulfide group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Biological Activity

3-Chloro-4-fluorophenyl methyl sulfide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a phenyl ring substituted with chlorine and fluorine atoms, along with a methyl sulfide group. This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen substituents can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, affecting metabolic pathways.
  • Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways that are crucial for cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been documented.

Microorganism Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, with varying IC50 values depending on the specific type of cancer.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)29.77
A549 (Lung Cancer)40.54

The presence of halogen atoms is believed to enhance the cytotoxic effects by increasing the compound's reactivity towards cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on synthesized monomeric alkaloids, including derivatives of this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : In vitro studies revealed that compounds similar to this compound exhibited potent anticancer effects, leading to early apoptosis in MCF-7 cells, suggesting a mechanism involving disruption of cellular integrity .

Applications in Research

The compound is utilized in various scientific domains:

  • Medicinal Chemistry : As a precursor in synthesizing potential pharmaceuticals targeting specific enzymes or receptors.
  • Biological Research : Investigated for its role as an enzyme inhibitor or receptor modulator in cellular signaling pathways.

Properties

IUPAC Name

2-chloro-1-fluoro-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVYYVQAVNLEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Iodomethane (1.15 ml) was added to a stirred mixture of 3-chloro-4-fluoro-benzenethiol (3.0 g) and potassium carbonate (2.48 g) in DMF (20 ml) and left overnight. The reaction was diluted with water and extracted with diethylether, the organics were dried and evaporated under reduced pressure, yield 4.3 g.
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred mixture of 3-chloro-4-fluorobenzenethiol (65 g, 0.403 mol) and potassium carbonate (54 g, 0.39 mol) in DMF (450 mL) was added drop wise CH3I (24.96 mL, 0.442 mol) at room temperature, and the mixture was stirred overnight. The reaction mixture was diluted with water (200 mL) and extracted with ethyl ether (150 mL×3), the combined organic phases were dried over Na2SO4 and evaporated under reduced pressure to give (3-chloro-4-fluorophenyl)(methyl)sulfane (70 g, 98%) as a yellow liquid. To a solution of (3-chloro-4-fluorophenyl)(methyl)sulfane (66 g, 0.37 mol) in dichloromethane (1600 mL) was added 3-chloroperoxybenzoic acid (85% purity, 157 g, 0.77 mol) in portions, and the mixture was stirred at room temperature for 2 h. Then the mixture was washed with saturated aqueous sodium sulfite (600 mL). The organic phases were separated and sequentially washed with saturated aqueous sodium bicarbonate (250 mL×2) and water (250 mL), dried over Na2SO4 and evaporated under reduced pressure to give a yellow solid. The crude product was re-crystallized from ether (200 mL) to give the title compound (39.45 g, 51%) as a white solid.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
24.96 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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